molecular formula C19H18N6O3 B2410040 N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 2034439-95-5

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B2410040
CAS No.: 2034439-95-5
M. Wt: 378.392
InChI Key: DPHKXDBCNVVKAM-UHFFFAOYSA-N
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Description

The compound "N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide" is a complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic synthesis techniques. Starting materials might include 1-methyl-1H-pyrrole and 4-oxoquinazoline. Key steps likely involve the formation of the oxadiazole ring and the final coupling of the quinazoline and oxadiazole moieties. Reaction conditions may include the use of catalysts, controlled temperatures, and specific solvents to drive the reactions to completion.

Industrial Production Methods

For industrial production, the process is scaled up to optimize yield and efficiency. This includes optimizing reaction times, temperatures, and the purity of reagents. Batch reactors or continuous flow reactors might be used to ensure consistent production. Quality control measures are essential to maintain the integrity of the final compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound may undergo oxidation under specific conditions to form different derivatives.

  • Reduction: Conversely, reduction reactions can modify the functional groups present.

Common Reagents and Conditions

Typical reagents might include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. Solvents such as dichloromethane or ethanol could be employed, depending on the reaction requirements.

Major Products Formed

The primary products formed from these reactions depend on the reagents used. For example, oxidation might yield carboxylic acid derivatives, while reduction might lead to amines or alcohols.

Scientific Research Applications

  • Chemistry: As a building block for synthesizing more complex molecules.

  • Biology: In the development of bioactive compounds or as a probe in biochemical assays.

  • Medicine: Potential use in drug discovery and development due to its unique structure.

  • Industry: Application in the creation of new materials with specific properties, like polymers or catalysts.

Mechanism of Action

The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. The oxadiazole moiety is known for its ability to interact with biological macromolecules, potentially inhibiting or modulating their activity. Pathways involved might include signal transduction pathways crucial for cellular function.

Comparison with Similar Compounds

Similar compounds include other oxadiazole derivatives and quinazoline-based molecules. This compound is unique due to the specific combination of the oxadiazole and quinazoline structures, which could confer unique biochemical properties.

List of Similar Compounds

  • N-((3-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

  • N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide

  • N-((3-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide

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Properties

IUPAC Name

N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-oxoquinazolin-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3/c1-24-9-4-7-15(24)18-22-17(28-23-18)11-20-16(26)8-10-25-12-21-14-6-3-2-5-13(14)19(25)27/h2-7,9,12H,8,10-11H2,1H3,(H,20,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHKXDBCNVVKAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)CCN3C=NC4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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